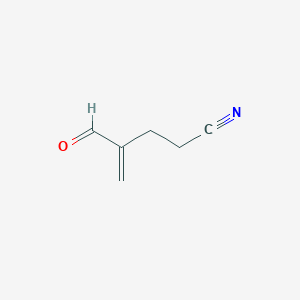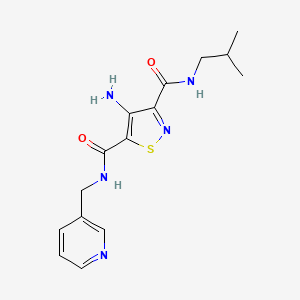![molecular formula C21H25ClN2O B2455912 4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide CAS No. 1797646-62-8](/img/structure/B2455912.png)
4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-N-methyl-N-{4-[4-(methylamino)phenyl]cyclohexyl}benzamide” is a chemical compound with the CAS Number: 1797646-62-8 . It has a molecular weight of 356.9 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C21H25ClN2O/c1-23-19-11-5-15 (6-12-19)16-7-13-20 (14-8-16)24 (2)21 (25)17-3-9-18 (22)10-4-17/h3-6,9-12,16,20,23H,7-8,13-14H2,1-2H3/t16-,20- .Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at room temperature .Safety and Hazards
The compound has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes the following precautionary statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 .
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it may also act as a pde10a inhibitor . Inhibitors of PDE10A prevent the breakdown of cyclic nucleotides, leading to an increase in their levels. This can result in a variety of effects depending on the specific cellular context.
Biochemical Pathways
As a potential pde10a inhibitor , it could affect pathways involving cyclic nucleotides. These pathways play key roles in a variety of cellular processes, including signal transduction, regulation of ion channels, and control of cellular proliferation and differentiation.
Result of Action
By potentially inhibiting pde10a , it could lead to an increase in the levels of cyclic nucleotides in the cells, which could have various effects depending on the specific cellular context.
Properties
IUPAC Name |
4-chloro-N-methyl-N-[4-[4-(methylamino)phenyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-23-19-11-5-15(6-12-19)16-7-13-20(14-8-16)24(2)21(25)17-3-9-18(22)10-4-17/h3-6,9-12,16,20,23H,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAUVHCJGWASCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2CCC(CC2)N(C)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2455830.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2455832.png)

![7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2455836.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2455837.png)
![2-[4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2455838.png)
![1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol](/img/structure/B2455840.png)



![(1S,4S)-N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2455848.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2455851.png)
![Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one hydrochloride](/img/structure/B2455852.png)
